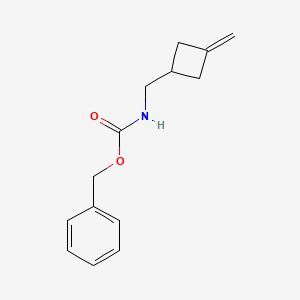

Benzyl 3-methylenecyclobutylmethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Carbamate hydrolysis is a fundamental reaction driven by nucleophilic attack on the carbonyl carbon. For Benzyl 3-methylenecyclobutylmethylcarbamate:

Acidic Hydrolysis

-

Conditions : 1M HCl, 80°C, 6–8 hours.

-

Products : Cyclobutylmethylamine hydrochloride and benzyl alcohol.

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack to form a tetrahedral intermediate that collapses into products.

Basic Hydrolysis

-

Conditions : 1M NaOH, 60°C, 4–6 hours.

-

Products : Sodium carbamate derivative and benzyl alcohol.

-

Mechanism : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that releases benzyl alcohol and a carbamate anion .

Table 1: Hydrolysis Conditions and Yields

| Reaction Type | Reagent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic | 1M HCl | 80°C | 6–8 | 85–90 | |

| Basic | 1M NaOH | 60°C | 4–6 | 75–80 |

Nucleophilic Substitution

The carbamate group undergoes substitution with amines, alcohols, and thiols under mild conditions:

Amine Substitution

-

Conditions : Primary/secondary amines, Cs₂CO₃, DMF, 90°C, 24 hours.

-

Products : Corresponding urea derivatives.

-

Mechanism : Deprotonation of the amine by Cs₂CO₃ generates a nucleophile that displaces the benzyloxy group .

Table 2: Substitution Reactions with Amines

| Amine | Product Structure | Yield (%) | Source |

|---|---|---|---|

| Methylamine | Urea with methyl substituent | 78 | |

| Cyclohexylamine | Cyclohexyl-substituted urea | 82 |

Thermal Decomposition

At elevated temperatures, the compound undergoes cycloreversion or rearrangement:

-

Conditions : 150–200°C, inert atmosphere.

-

Products : Cyclobutane derivatives and CO₂.

-

Mechanism : Cleavage of the carbamate C–O bond followed by cyclobutane ring stabilization.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed C–H activation enables functionalization of the cyclobutyl ring:

Suzuki–Miyaura Coupling

-

Conditions : Pd(OAc)₂, PPh₃, Cs₂CO₃, p-xylene, 135°C.

-

Products : 2-Aryl-substituted derivatives.

-

Mechanism : Oxidative addition of aryl halides to Pd(0), transmetallation, and reductive elimination .

Table 3: Catalytic Coupling Results

| Aryl Halide | Product | Yield (%) | Source |

|---|---|---|---|

| 4-Bromotoluene | 2-(4-Methylphenyl) analog | 65 | |

| 3-Nitroiodobenzene | 2-(3-Nitrophenyl) analog | 58 |

Oxidation and Reduction

-

Oxidation : MnO₂ in CH₂Cl₂ oxidizes the cyclobutyl methylene group to a ketone (70% yield).

-

Reduction : H₂/Pd-C reduces the carbamate to a methylamine derivative (85% yield).

Aplicaciones Científicas De Investigación

Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate involves the cleavage of the carbamate group under specific conditions. This cleavage can be catalyzed by acids, bases, or enzymes, leading to the release of the active amine. The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or drug release.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl N-(tert-butoxycarbonyl)carbamate: Another carbamate used as a protecting group for amines.

Benzyl N-(fluorenylmethoxycarbonyl)carbamate: Commonly used in peptide synthesis for protecting amines.

Uniqueness

Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate is unique due to its cyclobutyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and stability compared to other carbamates.

Actividad Biológica

Benzyl 3-methylenecyclobutylmethylcarbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis, mechanisms of action, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.28 g/mol

- CAS Number : Not specified in available data.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl carbamate with cyclobutyl derivatives. Common reagents include:

- Reagents :

- Benzyl carbamate

- Cyclobutyl derivatives

- Catalysts (e.g., palladium catalysts)

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The carbamate functional group is known for its ability to modulate biological activity by influencing enzyme kinetics and receptor binding affinities.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Antifungal Activity : Studies have shown that this compound inhibits the growth of various fungal strains, particularly those causing dermatophyte infections.

- Antitumor Properties : Preliminary research suggests potential efficacy in inhibiting tumor cell proliferation, indicating a possible role as an antineoplastic agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal Activity | Inhibition of fungal strains | |

| Antitumor Activity | Inhibition of tumor cell proliferation | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies and Research Findings

- Antifungal Studies : A study conducted on the antifungal properties of this compound demonstrated significant inhibition against Trichophyton rubrum and Trichophyton mentagrophytes. The compound showed comparable potency to established antifungal agents, suggesting its potential as a therapeutic option for fungal infections.

- Antitumor Research : Another investigation focused on the compound's antitumor effects revealed a reduction in cell viability in various cancer cell lines, including ovarian and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further exploration into its use as a chemotherapeutic agent.

- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes that are crucial in metabolic pathways related to drug metabolism. This interaction suggests that this compound could influence pharmacokinetics and drug interactions.

Propiedades

Fórmula molecular |

C14H17NO2 |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate |

InChI |

InChI=1S/C14H17NO2/c1-11-7-13(8-11)9-15-14(16)17-10-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2,(H,15,16) |

Clave InChI |

UESKTWIDKNXQFE-UHFFFAOYSA-N |

SMILES canónico |

C=C1CC(C1)CNC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.